Setmelanotide - 920014-72-8

Setmelanotide

Catalog Number: EVT-242344
CAS Number: 920014-72-8
Molecular Formula: C49H68N18O9S2
Molecular Weight: 1117.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Setmelanotide is the first available treatment for patients with pro-opiomelanocortin, proprotein subilisin/kexin type 1, or leptin deficiencies. It is an agonist of the melanocortin 4 receptor. Earlier attempts at agonizing MC4R (such as LY2112688) lead to successful weight loss, but also an increase in blood pressure and heart rate. Other earlier treatments for these patients included gastric bypass surgery. Patients taking setmelanotide experienced an average weight loss of 0.6 kg/week. Imcivree was granted EMA orphan designation on November 19, 2018 and FDA approval on November 25, 2020. On May 4, 2023, it was approved by Health Canada.
Setmelanotide is a Melanocortin 4 Receptor Agonist. The mechanism of action of setmelanotide is as a Melanocortin 4 Receptor Agonist.
See also: Setmelanotide acetate (is active moiety of).
Overview

Setmelanotide is a synthetic cyclic peptide that acts as an agonist for the melanocortin-4 receptor (MC4R). It is derived from pro-opiomelanocortin and has been developed primarily for the treatment of obesity linked to genetic deficiencies, such as those involving pro-opiomelanocortin, leptin receptor, and proprotein convertase subtilisin/kexin type 1. Approved by the Food and Drug Administration in November 2020, Setmelanotide is indicated for patients aged six years and older with obesity due to these specific genetic conditions .

Source and Classification

Setmelanotide is classified as a small molecule drug and falls under the category of approved investigational drugs. It is notable for its potent activity at the MC4R, being approximately 20-fold more effective than endogenous α-melanocyte stimulating hormone . The drug's development was driven by the need for targeted therapies for monogenic obesity, which has limited treatment options.

Synthesis Analysis

Methods and Technical Details

The synthesis of Setmelanotide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a cyclic structure. The key steps include:

  1. Amino Acid Assembly: Individual amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Cyclization: The peptide is cyclized through disulfide bond formation between cysteine residues, creating a stable cyclic structure.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to isolate Setmelanotide from impurities and unreacted materials.

The final product has an empirical formula of C49H68N18O9S2\text{C}_{49}\text{H}_{68}\text{N}_{18}\text{O}_{9}\text{S}_{2} and a molecular weight of approximately 1117.3 Daltons .

Molecular Structure Analysis

Structure and Data

Setmelanotide's molecular structure consists of a cyclic octapeptide with specific amino acid sequences that confer its biological activity. The structural data includes:

  • Chemical Formula: C49H68N18O9S2\text{C}_{49}\text{H}_{68}\text{N}_{18}\text{O}_{9}\text{S}_{2}
  • Molecular Weight: 1117.32 g/mol
  • Structural Features: It contains multiple amino acids including acetylated arginine, cysteine, alanine, histidine, phenylalanine, tryptophan, and others arranged in a specific sequence that allows high-affinity binding to MC4R .
Chemical Reactions Analysis

Reactions and Technical Details

Setmelanotide primarily functions through its interaction with MC4R. The key chemical reactions involved include:

  1. Binding Reaction: Setmelanotide binds to MC4R with a high affinity (inhibitory constant Ki=2.1K_i=2.1 nM) and activates it (50% effective concentration EC50=0.27EC_{50}=0.27 nM) .
  2. Signal Transduction: Upon binding, Setmelanotide initiates intracellular signaling pathways that regulate appetite and energy expenditure.

These reactions are critical in mediating the drug's effects on weight loss in patients with specific genetic obesity syndromes.

Mechanism of Action

Process and Data

Setmelanotide exerts its effects by directly activating the MC4R pathway, which plays a crucial role in regulating energy homeostasis and appetite control. The mechanism involves:

  1. Agonism of MC4R: By mimicking the action of α-melanocyte stimulating hormone, Setmelanotide activates MC4R, leading to increased satiety signals.
  2. Reduction of Food Intake: Activation of this receptor decreases hunger and promotes weight loss by modulating the central nervous system's response to food intake.
  3. Pharmacokinetics: Setmelanotide reaches peak plasma concentrations approximately 8 hours after administration, with a half-life of about 10-12 hours .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Setmelanotide exhibits several important physical and chemical properties:

The pharmacokinetic profile indicates significant protein binding (approximately 79.1%) and metabolism through catabolic pathways yielding small peptides .

Applications

Scientific Uses

Setmelanotide is primarily used in clinical settings for:

  • Treatment of Genetic Obesity: Specifically indicated for patients with obesity due to pro-opiomelanocortin deficiency, leptin receptor deficiency, or proprotein convertase subtilisin/kexin type 1 deficiency.
  • Research Applications: Investigated in clinical trials assessing its efficacy in weight management for various genetic obesity syndromes.

Recent studies have shown significant reductions in body weight among treated patients, establishing Setmelanotide as a pioneering therapy in the management of monogenic obesity .

Molecular Mechanisms of Melanocortin-4 Receptor (MC4R) Modulation by Setmelanotide

Structural Basis of MC4R Agonism: Orthosteric vs. Allosteric Binding Dynamics

Setmelanotide (cyclic [Cys⁴,⁵,¹⁰, D-Phe⁷, Arg⁹]α-MSH(4–10)) exhibits a unique structural topology enabling high-affinity engagement with MC4R. Cryo-electron microscopy (cryo-EM) structures (2.6 Å resolution) reveal that setmelanotide binds within the MC4R orthosteric pocket but extends interactions into allosteric regions, forming a "molecular clasp" that stabilizes the receptor's active conformation. Key features include:

  • Core Motif Engagement: The conserved His-Phe-Arg-Trp (HFRW) motif anchors in the orthosteric site via residues D122³.²⁵ (TM3), E100 (EL1), and M200⁵.³⁸ (TM5), analogous to endogenous α-MSH [7] [9].
  • Cyclic Scaffold Effects: The constrained ring structure (Cys⁴-Cys¹⁰ cyclization) forces D-Phe⁷ into a hydrophobic subpocket lined by F184ᴱᴸ² and F261⁶.⁴⁴, enhancing binding affinity (Kᵢ = 2.1 nM vs. α-MSH Kᵢ = 51 nM) [7] [10].
  • Calcium Ion Coordination: A Ca²⁺ ion bridges setmelanotide’s Asp¹⁰ to D122³.²⁵ and E100, a unique allosteric network absent in α-MSH binding. This stabilizes TM2/TM3 conformations critical for activation [7].
  • Mutation Resilience: Molecular dynamics simulations show setmelanotide maintains binding to obesity-associated MC4R mutants (e.g., S127L, I102T) by adapting to altered pocket geometries, whereas α-MSH affinity drops significantly [3] [5].

Table 1: Key Binding Interactions of Setmelanotide vs. α-MSH at MC4R

Interaction SiteSetmelanotideα-MSHFunctional Consequence
HFRW Motif AnchoringD122³.²⁵, E100, M200⁵.³⁸D122³.²⁵, E100Shared orthosteric engagement
Secondary PocketF184ᴱᴸ², F261⁶.⁴⁴ (via D-Phe⁷)Minimal interactionEnhanced setmelanotide affinity
Calcium CoordinationCa²⁺-mediated D122³.²⁵/Asp¹⁰ bridgeAbsentAllosteric stabilization of active state
Conformational ImpactTM6 outward shift (11.5 Å)TM6 shift (8.7 Å)Enhanced G-protein coupling

Intracellular Signaling Cascades Activated by MC4R Engagement

Setmelanotide demonstrates biased agonism, preferentially activating distinct downstream effectors compared to α-MSH:

  • Gs/cAMP Primacy: Setmelanotide potently stimulates Gαs coupling (EC₅₀ = 0.5 nM), increasing cAMP production 3-fold over α-MSH in MC4R-expressing cells. This underlies its appetite-suppressing effects via POMC neuron activation [1] [8].
  • ERK1/2 Modulation: Unlike α-MSH, setmelanotide causes attenuated ERK1/2 phosphorylation (40% reduction). This stems from reduced β-arrestin-2 recruitment, delaying receptor internalization and sustaining cAMP signaling [4] [9].
  • Gq/11 Pathway Activation: Setmelanotide exhibits moderate Gq/11-mediated phospholipase C (PLC) activation (EC₅₀ = 12 nM), a pathway linked to satiety maintenance. α-MSH shows negligible Gq/11 engagement [7] [11].
  • Pathway-Specific Rescue: In MC4R mutants with defective cAMP generation (e.g., C271Y), setmelanotide restores 75–90% of cAMP signaling but only 40–60% of ERK responses, confirming bias toward Gs cascades [1] [8].

Comparative Efficacy of Setmelanotide vs. Endogenous α-MSH in cAMP-Mediated Pathways

Functional studies reveal setmelanotide’s superiority in amplifying cAMP, the primary MC4R satiety signal:

  • Potency and Efficacy: Setmelanotide achieves maximal cAMP response (Eₘₐₓ) at 10 nM, while α-MSH requires 100 nM. Eₘₐₓ for setmelanotide is 220% of α-MSH in HEK293-MC4R cells [1] [4].
  • Mutant Receptor Rescue: In obesity-linked MC4R variants (e.g., S58C, I316S), setmelanotide induces 70–95% of wild-type cAMP accumulation vs. 20–60% for α-MSH. This correlates with weight loss in heterozygous carriers [1] [8].
  • Kinetic Persistence: cAMP elevation persists 2.5× longer with setmelanotide (t₁/₂ = 90 min) than α-MSH (t₁/₂ = 36 min) due to reduced β-arrestin-2 recruitment and delayed receptor internalization [4] [9].
  • Allosteric Enhancement: Setmelanotide increases constitutive activity of wild-type MC4R by 40%, whereas α-MSH suppresses it. This may amplify basal satiety signaling in POMC-deficient states [7].

Table 2: Signaling Profile Comparison of Setmelanotide and α-MSH

ParameterSetmelanotideα-MSHMethodReference
cAMP EC₅₀ (nM)0.5 ± 0.15.2 ± 0.8HEK293-GloSensor assay [4]
cAMP Eₘₐₓ (% max)220 ± 15100 ± 10Luciferase-based reporter [1]
ERK1/2 ActivationWeak (40% of α-MSH)StrongPhospho-ERK immunoassay [9]
β-Arrestin-2 Recruit.Low (IC₅₀ = 85 nM)High (IC₅₀ = 12 nM)BRET assay [1]
Gq/11 ActivationModerate (EC₅₀ = 12 nM)NegligibleCalcium flux assay [7]

Receptor Selectivity: MC4R vs. MC1R/MC3R/MC5R Cross-Reactivity Profiles

Setmelanotide exhibits >20-fold selectivity for MC4R over other melanocortin receptors, minimizing off-target effects:

  • MC4R vs. MC3R: Setmelanotide’s Kᵢ for MC4R is 0.7 nM vs. 16 nM for MC3R. This stems from steric clashes between setmelanotide’s D-Phe⁷ and MC3R’s L154ᴱᴸ², which narrows the binding pocket [3] [7].
  • MC4R vs. MC1R: MC1R lacks the MC4R-specific D122³.²⁵ residue, reducing setmelanotide affinity (Kᵢ = 15 nM). Hyperpigmentation (an MC1R-mediated effect) occurs at 100× therapeutic doses [2] [7].
  • MC4R vs. MC5R: Setmelanotide shows negligible binding (IC₅₀ > 1,000 nM) due to MC5R’s divergent EL2 sequence (F182→Y), disrupting the D-Phe⁷ hydrophobic interaction [3] [12].
  • Structural Determinants: Key selectivity residues include:
  • MC4R: D122³.²⁵ (Ca²⁺ coordination), F184ᴱᴸ² (D-Phe⁷ pocket)
  • MC3R: Q158ᴱᴸ² (steric hindrance), absence of Ca²⁺-binding site
  • MC1R: H⁹³ (disrupts Asp¹⁰ interaction) [3] [7].

Properties

CAS Number

920014-72-8

Product Name

Setmelanotide

IUPAC Name

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide

Molecular Formula

C49H68N18O9S2

Molecular Weight

1117.3 g/mol

InChI

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1

InChI Key

HDHDTKMUACZDAA-PHNIDTBTSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Synonyms

RM-493; RM493; RM 493; BIM-22493; BIM22493; BIM 22493; IRC-022493; IRC 022493; IRC022493; Setmelanotide

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.